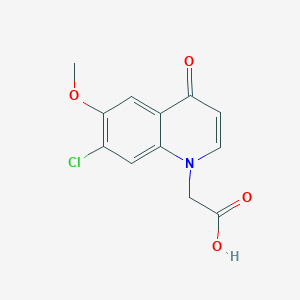

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid

Description

Properties

Molecular Formula |

C12H10ClNO4 |

|---|---|

Molecular Weight |

267.66 g/mol |

IUPAC Name |

2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetic acid |

InChI |

InChI=1S/C12H10ClNO4/c1-18-11-4-7-9(5-8(11)13)14(6-12(16)17)3-2-10(7)15/h2-5H,6H2,1H3,(H,16,17) |

InChI Key |

NMRRZUXJVOIQKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration-Condensation-Reduction Sequence

A method adapted from the synthesis of 4-chloro-6,7-dimethoxyquinoline (CN106008336A) begins with 3,4-dimethoxyacetophenone . Nitration using concentrated nitric acid yields 2-nitro-4,5-dimethoxyacetophenone , which undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propene-1-one . Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group and facilitates cyclization to 4-hydroxy-6,7-dimethoxyquinoline .

Key Data:

Vilsmeier-Haack Reaction

The Vilsmeier reagent (POCl₃/DMF) enables formylation of electron-rich aromatic systems. In US4766218A, diethyl anilinofumarate reacts with the Vilsmeier reagent in toluene under reflux to form dialkyl quinoline-2,3-dicarboxylate , which is hydrolyzed to the dicarboxylic acid. Adapting this method, 8-hydroxyquinoline derivatives could be formylated at the 7-position to introduce the methoxy group post-synthesis.

Functionalization: Chlorination and Methoxylation

Chlorination at the 7-Position

Phosphorus oxychloride (POCl₃) is the reagent of choice for introducing chlorine at the 7-position. In CN116874420A, 4-hydroxy-7-methoxyquinoline-6-carboxamide reacts with POCl₃ in acetonitrile at 70°C for 2–3 hours, achieving 89–93% conversion to the 4-chloro derivative. For the target compound, analogous conditions apply:

Reaction Conditions:

Methoxylation at the 6-Position

Methylation typically employs methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃). For example, 4-chloro-7-hydroxyquinoline treated with (CH₃O)₂SO₂ in acetone at 60°C for 6 hours yields the 6-methoxy derivative.

Acetic Acid Side Chain Introduction

Alkylation with Ethyl Bromoacetate

A two-step process converts the quinoline nitrogen to the acetic acid moiety:

-

Alkylation: Reacting 4-chloro-6-methoxyquinolin-1(4H)-one with ethyl bromoacetate in DMF using NaH as a base at 0–5°C for 4 hours forms ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate (C₁₄H₁₄ClNO₄).

-

Hydrolysis: The ester is saponified using NaOH (2M) in ethanol/water (1:1) at 60°C for 3 hours, yielding the target acetic acid derivative.

Optimized Parameters:

Direct Acetic Acid Coupling via Meldrum’s Acid

An alternative route from MD1315 employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a carbonylating agent. 8-Hydroxyquinoline reacts with Meldrum’s acid and 4-methoxyphenylglyoxal in acetonitrile under reflux, followed by acetic acid-mediated cyclization. While this method is efficient for furoquinoline analogs, modifying the glyoxal component could direct selectivity toward the target compound.

Purification and Characterization

Recrystallization from acetonitrile or ethyl acetate/methanol (4:1) achieves >98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

¹H-NMR (DMSO-d₆, 300 MHz):

-

δ 8.12 (d, J = 9 Hz, 1H, H-5)

-

δ 7.45 (s, 1H, H-8)

-

δ 6.89 (s, 1H, H-3)

-

δ 4.78 (s, 2H, CH₂CO₂H)

HRMS (ESI):

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the quinoline ring or the acetic acid moiety.

Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxyquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

1.1 Mechanism of Action

The compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves the inhibition of bacterial DNA synthesis and disruption of cell membrane integrity, which can lead to cell death.

1.2 Case Studies

- A study conducted on novel derivatives of quinoline compounds demonstrated that 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Another investigation highlighted its effectiveness against Mycobacterium smegmatis, suggesting potential applications in tuberculosis treatment .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 µg/ml | |

| Escherichia coli | 12.5 µg/ml | |

| Mycobacterium smegmatis | 6.25 µg/ml |

Anticancer Properties

2.1 In Vitro Studies

Research has indicated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound induces apoptosis in cancer cells, which is crucial for cancer treatment.

2.2 Experimental Findings

In a controlled study, different concentrations of this compound were tested on MCF-7 cells, revealing a dose-dependent inhibition of cell proliferation. The study employed the MTT assay to evaluate cell viability, showing significant reduction in cell survival at higher concentrations .

Antiviral Activity

3.1 Mechanism Against Viral Infections

The compound has also been studied for its antiviral properties, particularly against HIV and other viral infections. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes.

3.2 Research Insights

A patent application highlighted the use of quinoline derivatives, including this compound, as potential anti-HIV agents due to their ability to inhibit viral entry into host cells .

Mechanism of Action

The mechanism of action of 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Quinolinone Acetic Acid Derivatives

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid

- Structure : Features a 6-chloro substituent, a phenyl group at position 4, and an acetic acid at position 3.

- Molecular Formula: C₁₇H₁₂ClNO₃.

- Key Differences : The target compound lacks the phenyl group and has substituents at positions 6 (methoxy) and 7 (chloro) instead.

- Implications : The phenyl group in the analog may enhance lipophilicity, whereas the methoxy group in the target compound could improve solubility.

2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetic Acid

- Structure : Chloro substituent at position 6 and acetic acid at position 1.

- Molecular Formula: C₁₁H₈ClNO₃.

- Key Differences : The target compound has a methoxy group at position 6 and chlorine at position 5.

- Implications : Positional isomerism affects electronic distribution; methoxy may reduce metabolic degradation compared to chloro.

2-(4-Oxoquinolin-1(4H)-yl)acetic Acid

- Molecular Formula: C₁₁H₉NO₃.

- Key Differences : The absence of chloro and methoxy groups in this analog likely reduces biological potency but improves synthetic accessibility.

Heterocyclic Acetic Acid Derivatives

(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid

- Structure: Thienopyrimidinone core with a phenyl group at position 4.

- Molecular Formula : C₁₄H₁₀N₂O₃S.

(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid

- Structure: Methyl substituent at position 6 on a thienopyrimidinone core.

- Molecular Formula : C₉H₈N₂O₃S.

- Key Differences : Methyl groups may enhance metabolic stability compared to methoxy or chloro substituents.

Physicochemical and Pharmacological Properties

*Estimated based on structural similarity.

Biological Activity

2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound contains a quinoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives, including this compound, which demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study assessed its effects on human colon cancer cells, demonstrating a dose-dependent inhibition of cell proliferation.

Case Study: Antiproliferative Effects

In a series of experiments, the compound was tested against several cancer cell lines:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 35.1 | Moderate inhibition |

| MDA-MB-435 (Melanoma) | 60.4 | Significant inhibition |

| HOP-92 (Lung Cancer) | 34.14 | High selectivity |

The results indicate that the compound exhibits moderate to significant antiproliferative effects across different cancer types, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. The quinoline structure is believed to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid, and what key intermediates should be prioritized?

A stepwise synthesis approach is typical for quinoline-acetic acid derivatives. Begin with halogenation and methoxylation of the quinoline core, followed by introducing the acetic acid moiety via nucleophilic substitution or coupling reactions. For example:

Quinoline core modification : Bromination or chlorination at the 7-position using reagents like NBS or SOCl₂ under reflux conditions.

Methoxy group introduction : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) for O-methylation .

Acetic acid attachment : Employ alkylation with ethyl bromoacetate followed by hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid. Monitor intermediates via TLC or HPLC for purity (>95%) .

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of analytical techniques:

Q. What solvent systems are optimal for solubility studies of this compound?

The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for quinoline-acetic acid derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations or assay conditions. To resolve this:

Structural validation : Re-synthesize the compound and confirm purity via XRD or 2D NMR .

Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., ciprofloxacin for antibacterial assays).

SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) using molecular docking to identify key binding interactions .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

The 4-oxoquinoline core is prone to degradation in acidic environments. Mitigation methods include:

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Leverage in silico tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.